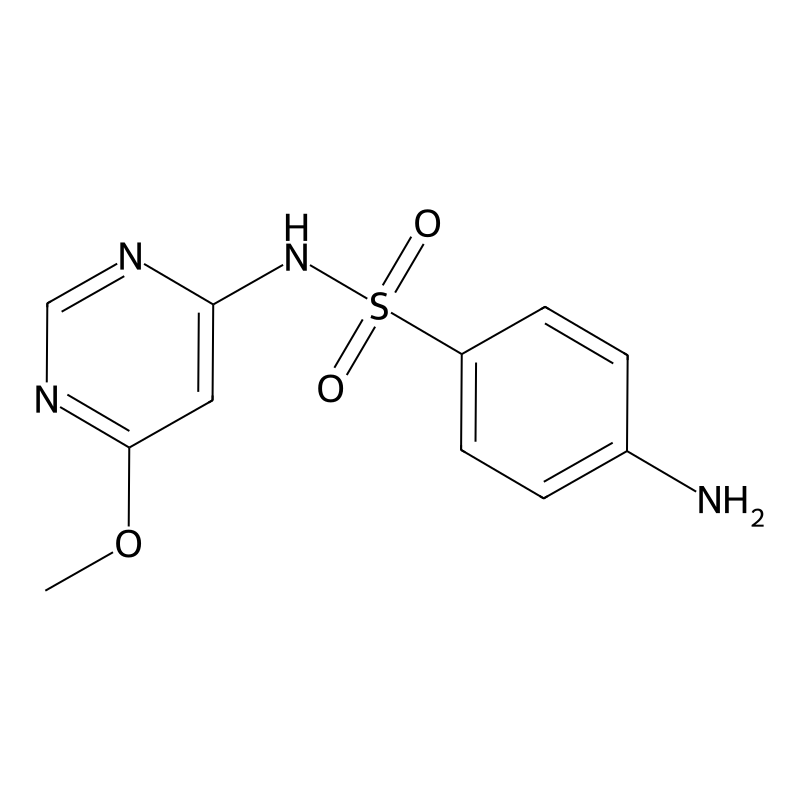

Sulfamonomethoxine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Sulfamonomethoxine (SMX) is a sulfonamide antibiotic that has been used in veterinary medicine and aquaculture for many years. It is also sometimes used in human medicine as a component of the antibiotic combination sulfamethoxazole/trimethoprim (SMX-TMP) []. However, its primary application in recent years has been in scientific research. Here, we will explore some of the areas where SMX is being used in scientific investigations.

Antimicrobial Studies

One of the main areas of research on SMX is its antimicrobial activity. Researchers are investigating how SMX can be used to treat or prevent infections caused by a variety of bacteria, including:

- Foodborne pathogens: SMX is being studied as a potential treatment for infections caused by foodborne pathogens such as Salmonella and Campylobacter [].

- Antibiotic-resistant bacteria: As antibiotic resistance becomes a growing problem, researchers are looking for new ways to treat infections caused by resistant bacteria. SMX is being investigated as a possible treatment for some types of antibiotic-resistant bacteria [].

Parasitology Research

SMX is also being used in research on parasites. For example, researchers are investigating the use of SMX to treat or prevent infections caused by:

- Coccidia: Coccidia are a group of parasites that can infect a variety of animals, including birds, poultry, and rabbits. SMX is being studied as a potential treatment for coccidiosis [].

- Toxoplasmosis: Toxoplasmosis is a parasitic infection that can cause serious health problems in humans and animals. SMX is sometimes used as part of the treatment for toxoplasmosis [].

Other Research Applications

In addition to the areas mentioned above, SMX is also being used in a variety of other scientific research applications, including:

Sulfamonomethoxine is a sulfonamide antibiotic, primarily used in veterinary medicine for the treatment of bacterial infections in livestock and pets. Its chemical formula is , and it has a molecular weight of 280.30 g/mol. This compound is characterized by its ability to inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial proliferation.

Additionally, sulfamonomethoxine can be degraded through oxidative processes. Studies have shown that it can be effectively degraded using pulsed plasma discharge, following first-order kinetics. The degradation process produces various by-products, some of which may exhibit different toxicological profiles compared to the parent compound .

Sulfamonomethoxine exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against pathogens commonly found in veterinary medicine, such as Escherichia coli and Staphylococcus aureus. The compound's efficacy is often assessed through its Minimum Inhibitory Concentration (MIC), which varies depending on the target organism.

Common side effects associated with sulfamonomethoxine include gastrointestinal disturbances (nausea, vomiting, diarrhea) and skin reactions (rash, urticaria) . In some cases, allergic reactions may occur, necessitating careful monitoring during its administration.

Sulfamonomethoxine can be synthesized through several methods:

- Condensation Reaction: The synthesis typically begins with the reaction of 4-amino-N,N-dimethylbenzenesulfonamide with formaldehyde and methanol.

- Acylation: This step involves acylating the amine group to introduce the methoxy group.

- Purification: The final product is purified through recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications.

These methods allow for the production of sulfamonomethoxine in a laboratory setting or industrial scale.

Sulfamonomethoxine is primarily used in veterinary medicine for:

- Treatment of Infections: It is effective against a variety of bacterial infections in animals.

- Preventive Medicine: Used in feed additives to prevent infections in livestock.

- Research: Investigated for potential applications in human medicine and as a model compound for studying sulfonamide antibiotics.

In addition to veterinary applications, there is ongoing research into its potential use in human medicine, particularly concerning its pharmacological properties and mechanisms of action.

Studies have indicated that sulfamonomethoxine can interact with various biological systems. For instance:

- Drug Interactions: It may interact with other medications metabolized by similar pathways, affecting their efficacy and safety profiles.

- Environmental Interactions: Research has shown that sulfamonomethoxine can degrade into toxic by-products when exposed to certain environmental conditions, raising concerns about its ecological impact .

Understanding these interactions is crucial for optimizing therapeutic use and minimizing adverse effects.

Several compounds share structural or functional similarities with sulfamonomethoxine. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Sulfamethoxazole | Similar sulfonamide structure | Often used in combination therapies for enhanced efficacy |

| Trimethoprim | Complementary action | Acts synergistically with sulfamethoxazole to inhibit folate synthesis |

| Sulfadiazine | Similar mechanism of action | Used primarily for treating coccidiosis in animals |

Sulfamonomethoxine's unique combination of structural features and its specific antibacterial spectrum distinguish it from these similar compounds, making it particularly valuable in veterinary applications.

Laboratory Synthesis Routes

Laboratory synthesis of sulfamonomethoxine employs several well-established methodologies, each designed to achieve high purity and yield under controlled conditions. The primary laboratory route involves the condensation reaction between 4-methoxy-2-aminopyrimidine and N-acetylsulfanilyl chloride [1]. This traditional approach requires anhydrous conditions and utilizes anhydrous pyridine as the reaction medium, with anhydrous calcium chloride serving as a Lewis acid catalyst [1].

The condensation reaction proceeds under carefully controlled temperature conditions, typically maintained between 65-75°C for 4-4.5 hours [1]. The reaction mechanism involves the nucleophilic attack of the pyrimidine nitrogen on the sulfonyl chloride carbon, followed by elimination of hydrogen chloride. The use of anhydrous calcium chloride catalyst not only enhances reaction efficiency but also functions as a moisture scavenger, preventing hydrolysis of the reactive sulfonyl chloride intermediate [1].

Advanced laboratory techniques incorporate microwave-assisted synthesis protocols that significantly reduce reaction times while maintaining high yields [3]. These methods employ controlled microwave irradiation to achieve rapid and uniform heating, enabling completion of the condensation reaction in substantially shorter timeframes compared to conventional heating methods [3].

Industrial Manufacturing Processes

Industrial manufacturing of sulfamonomethoxine operates on significantly larger scales, utilizing optimized processes designed for economic efficiency and consistent product quality. The industrial synthesis typically begins with aniline as the starting material, which undergoes chlorosulfonation using chlorosulfonic acid to form 4-aminobenzenesulfonyl chloride [4]. This intermediate is subsequently acetylated to protect the amino group during subsequent reaction steps [4].

Large-scale production facilities, such as those operated by Virchow Laboratories Ltd in India, represent dedicated manufacturing sites where sulfamonomethoxine and its intermediates are produced using multi-stage reactor systems [4]. The manufacturing process is divided into distinct stages: Stage I produces isoxamide intermediate, Stage II generates isoxamine intermediate, Stage III synthesizes sulfamonomethoxine technical grade, and Stage IV produces the finished active pharmaceutical ingredient [4].

Industrial production data from China indicates significant manufacturing capacity, with production volumes ranging from 0.675 to 15.725 tons per year between 2005 and 2013 [5]. The global market for sulfamonomethoxine was valued at USD 450 million in 2024, with projected growth to USD 650 million by 2033, representing a compound annual growth rate of 5% [6].

Manufacturing processes incorporate stringent quality control measures, including in-process controls conducted at dedicated facilities within production blocks [4]. Raw material handling follows established procedures for both solid and liquid materials, with specialized dedusting procedures and dedicated sampling rooms to maintain product purity [4]. The industrial synthesis achieves yields typically ranging from 90-95% with consistently high purity levels exceeding 98% [1].

Green Chemistry Approaches

Green chemistry methodologies for sulfamonomethoxine synthesis have gained prominence due to increasing environmental consciousness and regulatory requirements for sustainable manufacturing practices. These approaches focus on minimizing environmental impact through solvent elimination, energy reduction, and waste minimization [7].

Solvent-free synthesis represents a significant advancement in green chemistry applications for sulfamonomethoxine production [3]. This methodology eliminates the need for organic solvents, thereby reducing waste generation and environmental pollution while enhancing process safety by minimizing exposure to hazardous chemicals [3]. The solvent-free approach may present challenges in reaction control and scalability but offers substantial environmental benefits [3].

Microwave-assisted green synthesis utilizes microwave irradiation to accelerate reaction rates through rapid heating of reaction mixtures [3] [8]. This technique requires lower reaction temperatures and shorter reaction times compared to conventional heating methods, resulting in significant energy savings and higher yields [3]. The method demonstrates particular effectiveness in pharmaceutical synthesis applications where energy efficiency and reduced reaction times are critical factors [8].

Biocatalytic approaches employ enzymes and microorganisms as catalysts to facilitate chemical transformations under mild conditions [3]. This methodology offers advantages including high selectivity, reduced energy requirements, and environmentally benign reaction conditions [3]. However, biocatalytic synthesis may be limited by catalyst availability and reaction scalability considerations [3].

Aqueous synthesis conditions represent another green chemistry approach that utilizes water as the primary reaction medium [9]. Research has demonstrated successful development of analytical methods using 100% aqueous conditions with no organic solvents or toxic reagents, proving harmless to both environment and human health [9]. These conditions achieve recoveries exceeding 80% with analysis times under 30 minutes [9].

Chemical Derivatives and Analogues

Sulfamonomethoxine serves as a precursor for various chemical derivatives and analogues that possess distinct pharmacological and analytical properties. The sodium salt derivative represents the most significant commercial form, exhibiting enhanced water solubility characteristics essential for injectable pharmaceutical formulations [10].

The N4-acetyl metabolite of sulfamonomethoxine (N4-acetyl sulfamonomethoxine) forms naturally through metabolic processes and can be synthesized in laboratory conditions for research applications [11]. This derivative possesses a molecular weight of 322.34 g/mol and demonstrates moderate solubility characteristics [11]. The acetyl metabolite serves important roles in pharmacokinetic studies and environmental fate assessments [11].

Hydroxylated derivatives emerge through various transformation pathways, including photolytic and microbial degradation processes [12]. These products typically exhibit enhanced polarity compared to the parent compound and demonstrate variable stability depending on the position and number of hydroxyl substituents [12]. Research has identified multiple hydroxylated transformation products with molecular weights around 296.30 g/mol [12].

Glucuronide conjugates represent important Phase II metabolic products formed through conjugation with glucuronic acid [13]. These derivatives possess significantly increased molecular weights (approximately 456.42 g/mol) and demonstrate high water solubility, facilitating elimination through renal excretion pathways [13]. The glucuronide conjugates serve crucial roles in understanding drug metabolism and elimination kinetics [13].

Isotope-labeled analogues, particularly [14C]- and [13C]-labeled variants, provide essential tools for environmental fate studies and metabolic investigations [2]. These derivatives maintain identical chemical and physical properties to the parent compound while enabling precise tracking through analytical systems [2]. The synthesis of isotope-labeled sulfamonomethoxine requires specialized techniques and achieves purities exceeding 98% for research applications [2].

Sodium Salt Preparation and Properties

The preparation of sulfamonomethoxine sodium salt involves a carefully controlled neutralization and crystallization process that yields a highly soluble derivative suitable for injectable pharmaceutical formulations. The synthesis begins with pure sulfamonomethoxine dissolved in hot water at temperatures around 60°C [1].

The neutralization process employs 10% sodium hydroxide solution, which is slowly added while maintaining constant stirring to achieve a pH range of 12-13 [1]. This alkaline environment ensures complete deprotonation of the sulfonamide nitrogen, forming the sodium salt through acid-base chemistry [1]. The reaction proceeds quantitatively under these conditions, with complete dissolution of the sulfamonomethoxine occurring within the alkaline medium [1].

Following neutralization, activated carbon decolorization removes impurities and colored compounds that might affect product quality [1]. The solution undergoes filtration to remove the spent carbon and any particulate matter [1]. Vacuum distillation eliminates excess water, concentrating the solution for subsequent crystallization [1].

The crystallization process utilizes a mixed solvent system consisting of acetone and ethanol in a ratio of 5:1 by mass [1]. This solvent combination provides optimal crystallization conditions, promoting formation of high-purity crystals with desirable particle size characteristics [1]. The crystallization proceeds through cooling and stirring for approximately 30 minutes, allowing systematic crystal formation [1].

The resulting sulfamonomethoxine sodium salt demonstrates exceptional water solubility, with the sodium ion enhancing dissolution characteristics compared to the parent compound [10]. The salt form exhibits a melting point range of 243-245°C and requires storage under inert gas atmosphere at 2-8°C to maintain stability [10]. The molecular formula C11H12N4NaO3S corresponds to a molecular weight of 302.3 g/mol [10].

Quality control procedures for the sodium salt include high-performance liquid chromatography analysis to confirm purity and content [14]. Analytical methods employ Kromasil C18 columns with mobile phases consisting of phosphoric acid solution and methanol, achieving excellent separation and quantification capabilities [14]. Recovery rates for analytical procedures typically range from 99.3% to 99.4%, demonstrating the reliability of quality control methodologies [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

Multi-spectroscopic and molecular docking studies of human serum albumin interactions with sulfametoxydiazine and sulfamonomethoxine

Tancong Liao, Yuai Zhang, Xiaojian Huang, Zheng Jiang, Xun TuoPMID: 33032113 DOI: 10.1016/j.saa.2020.119000

Abstract

Sulfonamides are a kind of antibiotics which have been widely used as feed additives for livestock and poultry. However, sulfa drugs have raised worldwide concerns because of their adverse impact on human health. In this study, two sulfonamides, sulfametoxydiazine (SMD) and sulfamonomethoxine (SMM), were selected to explore the binding modes with human serum albumin (HSA). The spectroscopic approaches revealed that SMD or SMM could spontaneously enter into the binding site I of HSA through hydrogen bond interactions and van der Waals forces, and that SMD exhibited much stronger binding affinity toward HSA than SMM at different temperatures (p < 0.01, n = 3). The binding constants for SMD-HSA and SMM-HSA were determined to be (8.297 ± 0.010) × 10L·mol

and (1.178 ± 0.008) × 10

L·mol

at 298 K, respectively. The interaction of SMD or SMM to HSA induced microenvironmental and conformational changes in HSA, where SMD had a greater effect on the α-helix content of HSA. Results from molecular docking implied that the amino acid residues of HSA, such as Arg222, Ala291 and Leu238, played key roles in the sulfonamide-HSA binding process. Meanwhile, hydrogen bonds might be a key factor contributing to the binding affinity of sulfa drugs and HSA. Additionally, the combined use of SMD and SMM led to an obvious variation in K

values of binary systems (p < 0.01, n = 3). These findings might be helpful to understand the biological effects of sulfonamides in humans.

Transformation kinetics and pathways of sulfamonomethoxine by UV/H

Yejin Li, Linyan Yang, Xueming Chen, Yuefei Han, Guomin CaoPMID: 33276994 DOI: 10.1016/j.chemosphere.2020.129125

Abstract

Sulfamonomethoxine (SMM), as one of the most predominant antibiotics in animal wastewater, is pending for effective control to minimize its environmental risks. Transformation kinetics and pathways of SMM by UV/HO

in swine wastewater were systematically investigated in this study. Direct UV photolysis (as a dominant role) and ∙OH oxidation contributed to SMM degradation in UV/H

O

system. The less effective reaction rate of SMM in real wastewater than synthetic wastewater (0.1-0.17 vs. ∼0.2-1.5 min

, despite higher H

O

dosage and extended reaction time) resulted mainly from the abundant presence of conventional contaminants (indicated by COD, a notable competitor of SMM) in real wastewater. SMM degradation benefited from higher H

O

dosage and neutral and weak alkaline conditions. However, the effect of initial SMM concentration on SMM degradation in synthetic and real wastewater showed opposite trends, owning to the different probability of SMM molecules to interact with UV and H

O

in different matrices. Carbonate had an inhibitory effect on SMM degradation by scavenging ∙OH and pH-variation induced effect, while nitrate promoted SMM degradation by generating more ∙OH. The removal efficiency of SMM in real wastewater reached 91% under the reaction conditions of H

O

of 10 mM, reaction time of 60 min, and pH 6.7-6.9. SMM degradation pathway was proposed as hydroxylation of benzene and pyrimidine rings, and secondary amine, and the subsequent cleavage of S-N bond.

Persistently Upregulated Hippocampal mTOR Signals Mediated by Fecal SCFAs Impair Memory in Male Pups with SMM Exposure in Utero

Yi Tian Zhu, Xin Ji Liu, Kai Yong Liu, Qiang Zhang, Lin Sheng Yang, Rong Wei, Jing Jing Zhang, Fang Biao TaoPMID: 31217051 DOI: 10.3967/bes2019.046

Abstract

To investigate the molecular mechanisms of the adverse effects of exposure to sulfamonomethoxin (SMM) in pregnancy on the neurobehavioral development of male offspring.Pregnant mice were randomly divided into four groups: control- (normal saline), low- [10 mg/(kg•day)], middle- [50 mg/(kg•day)], and high-dose [200 mg/(kg•day)] groups, which received SMM by gavage daily during gestational days 1-18. We measured the levels of short-chain fatty acids (SCFAs) in feces from dams and male pups. Furthermore, we analyzed the mRNA and protein levels of genes involved in the mammalian target of rapamycin (mTOR) pathway in the hippocampus of male pups by RT-PCR or Western blotting.

Fecal SCFA concentrations were significantly decreased in dams. Moreover, the production of individual fecal SCFAs was unbalanced, with a tendency for an increased level of total fecal SCFAs in male pups on postnatal day (PND) 22 and 56. Furthermore, the phosphatidylinositol 3-kinase (PI3k)/protein kinase B (AKT)/mTOR or mTOR/ribosomal protein S6 kinase 1 (S6K1)/4EBP1 signaling pathway was continuously upregulated until PND 56 in male offspring. In addition, the expression of Sepiapterin Reductase (SPR), a potential target of mTOR, was inhibited.

In utero exposure to SMM, persistent upregulation of the hippocampal mTOR pathway related to dysfunction of the gut (SCFA)-brain axis may contribute to cognitive deficits in male offspring.

Determination of sulfamonomethoxine in tilapia (Oreochromis niloticus × Oreochromis mossambicus) by liquid chromatography-tandem mass spectrometry and its application pharmacokinetics study

Te-An Kung, Shu-Hui Lee, Wei-Hsien WangPMID: 30648589 DOI: 10.1016/j.jfda.2018.08.007

Abstract

A precise and reliable analytical method to measure trace levels of sulfamonomethoxine (SMM) and N-acetyl metabolite in tilapia samples using liquid chromatography-tandem mass spectrometry was developed. Optimized chromatographic separation was performed on C18 reversed-phase columns using gradient elution with methanol and 5 mmol/L of an ammonium acetate aqueous solution (adjusted to pH 3.5 using formic acid). This study investigated the pharmacokinetic properties and tissue distribution of SMM and its major metabolite N

-acetyl sulfamonomethoxine (AC-SMM) in tilapia after a single dose of 100 mg kg

body weight of orally administered SMM. Blood and tissues were collected between 0.5 and 192 h with 14 total sampling time points. SMM was rapidly absorbed, and extensively distributed in the bile and liver through systemic circulation. Enterohepatic circulation of SMM was observed in the tilapia body. Acetylation percentages were 45% (blood), 90% (liver), 62% (kidney), 98% (bile), and 52% (muscle). High concentrations of AC-SMM accumulated in the tilapia bile. At 192 h, AC-SMM concentration in the bile remained at 4710 μg kg

. The k

value of AC-SMM (0.015 h

) in the blood was lower than that of SMM (0.032 h

). This study demonstrated effective residue monitoring and determined the pharmacokinetic properties of SMM and AC-SMM in tilapia.

Using ionic liquid monomer to improve the selective recognition performance of surface imprinted polymer for sulfamonomethoxine in strong polar medium

Guifen Zhu, Wanwan Li, Li Wang, Peiyun Wang, Dongyang Shi, Jianji Wang, Jing FanPMID: 30709623 DOI: 10.1016/j.chroma.2019.01.053

Abstract

Molecularly imprinted polymers (MIPs) synthesized by conventional functional monomers have poor specific recognition ability in strong polar solvent, which is not favorable to their applications in separation and analysis. In this work, an ionic liquid functional monomer, 1-allyl-3-vinylimidazolium chloridize, is introduced to prepare sulfamonomethoxine imprinted polymer on the surface of silica carriers in methanol.H NMR and

Cl NMR spectroscopy is performed to discuss the interactions between template and the functional monomer. The rebinding experiments show that the MIP has excellent selectivity towards sulfonamide antibiotic (sulfamonomethoxine, sulfamethoxazole and sulfadiazine) in methanol. From

H NMR and

Cl NMR analysis and selective adsorption results, it was inferred that hydrogen bond, electrostatic and π-π interactions are the driving force for the selective recognition of MIP in methanol. Combined solid phase extraction (SPE) with HPLC detection, 98.0-108.0% of sulfamonomethoxine have been extracted by MIP-SPE cartridge from the mixture of sulfamonomethoxine, diphenylamine and N-butylpyridinium chloride. Under optimal condition, the proposed MIP-SPE column can response sulfamonomethoxine linearly in the concentration range from 3.0-1.0×10

μg L

, and the established MIP-SPE-HPLC system has been successfully applied for extraction and analysis of sulfamonomethoxine in soil and sediment with recoveries ranging from 95.0% to 105.0%.

Removal behaviors of sulfamonomethoxine and its degradation intermediates in fresh aquaculture wastewater using zeolite/TiO

Youhei Nomura, Shuji Fukahori, Haruhisa Fukada, Taku FujiwaraPMID: 28750362 DOI: 10.1016/j.jhazmat.2017.07.034

Abstract

Removal efficiencies of sulfamonomethoxine (SMM) and its degradation intermediates formed by treatment with zeolite/TiOcomposites through adsorption and photocatalysis were investigated in fresh aquaculture wastewater (FAWW). Coexistent substances in the FAWW showed no inhibitory effects against SMM adsorption. Although coexistent substances in the FAWW inhibited the photocatalytic decomposition of SMM, the composites mitigated the inhibition, possibly because of concentration of SMM on their surface by adsorption. LC/MS/MS analyses revealed that hydroxylation of amino phenyl and pyrimidinyl portions, transformation of the amino group in the amino phenyl portion into a nitroso group, and substitution of the methoxy group with a hydroxyl group occurring in the initial reaction resulted in the formation of various intermediates during the photocatalysis of SMM. All detected intermediates had a ring structure, and almost all intermediates disappeared at the same time SMM was completely decomposed. Ph-OH formed by hydroxylation of the phenyl portion was detected upon decomposition of SMM during photocatalysis. The removal of Ph-OH by the composites proceeded more rapidly than that by TiO

alone under ultraviolet irradiation. The SMM and Ph-OH were completely degraded by the composites within 30min, showing that the zeolite/TiO

composites were effective in removing SMM and its intermediates from FAWW.

Physiological and behavioral responses in offspring mice following maternal exposure to sulfamonomethoxine during pregnancy

Qiang Zhang, Dan Zhang, Kui Ye, Kaiyong Liu, Jie Sheng, Yehao Liu, Chunqiu Hu, Liang Ruan, Li Li, Fangbiao TaoPMID: 27173165 DOI: 10.1016/j.neulet.2016.05.007

Abstract

Sulfamonomethoxine (SMM), a veterinary antibiotic, is widely used in China. However, the impacts of maternal SMM exposure on neurobehavioral development in early life remain little known. In this study, we investigated the effects of maternal SMM exposure during pregnancy on behavioral and physiological responses in offspring mice. Pregnant mice were randomly divided into three SMM-treated groups, namely low-(10mg/kg/day), medium-(50mg/kg/day), and high-dose (200mg/kg/day), and a control group. The pregnant mice in the SMM-treated groups received SMM by gavage daily from gestational day 1-18, whereas those in the control received normal saline. On postnatal day (PND) 50, spatial memory was assessed using the Morris water maze test, and anxiety was measured using the elevated plus-maze and open field tests. The results showed significantly increased blood glucose in pups whose mothers received a high SMM dose. In addition, maternal SMM exposure increased anxiety-related activities among the offspring; spatial learning and memory were impaired more severely in the male offspring. The contents of tetrahydrobiopterin (BH4) and brain-derived neurotrophic factors (BDNF) on PND 22 were significantly reduced in the male offspring of the high-dose group compared with the controls. These findings indicate that SMM may be identified as a risk factor for cognitive and behavioral development on the basis of gender and that it may be associated with diminished BH4 and BDNF levels early in life.Perinatal sulfamonomethoxine exposure influences physiological and behavioral responses and the brain mTOR pathway in mouse offspring

Q Zhang, D Zhang, Kai-Yong Liu, Ye-Hao Liu, J Sheng, Zhong-Xiu Jin, Su-Fang Wang, Qing-Li Bo, Jia-Jia Wang, Hui-Fang YinPMID: 27164927 DOI: 10.1177/0960327116646839

Abstract

Sulfamonomethoxine (SMM) is widely used in the veterinary field in China. Although some clinical surveys have revealed that sulfonamide antibiotics cause adverse nervous system symptoms, the related mechanisms of maternal SMM exposure on the neurobehavioral development of offspring remain unclear. Here, we investigated the effects of perinatal SMM exposure on the physiological and behavioral responses of pubertal offspring mice and the underlying mechanisms. We randomly allocated pregnant mice into the groups treated with SMM at different doses and the saline-treated groups. Maternal mice were orally administered SMM daily from gestational day 1 to postpartum day 21. On postnatal day (PND) 22, the parameters of growth, endocrine hormones, and brain amino acid composition were assessed, as well as the brain transcript levels of key genes involved in the mammalian target of rapamycin (mTOR) signaling pathway. From PND 50 to 55, a battery of behavioral tests relevant to anxiety and memory were then administered. Analysis of the results indicated that the pups, particularly the pubertal female offspring, showed anxiety-like behavior. Moreover, the pubertal offspring showed cognitive impairments and fat accumulation. Furthermore, the relative mRNA expression of genes involved in the mTOR signaling pathway in females on PND 22 was elevated, whereas the expression of N-methyl-d-aspartate receptor 2B (NRB) was reduced. Together, the results showed that perinatal SMM exposure perturbs neuroendocrine functions, and further alters gene expression in the mTOR pathway and NR

B gene expression early in life, which may contribute to brain dysfunction in pubertal life.

The effect of sulfamonomethoxine treatment on the gut microbiota of Nile tilapia (Oreochromis niloticus)

Junchao Ming, Zhengyi Fu, Zhenhua Ma, Lijun Zhou, Zongli Zhang, Chao Song, Xinhua Yuan, Qinglong WuPMID: 32965800 DOI: 10.1002/mbo3.1116

Abstract

To investigate the possible effects of sulfamonomethoxine (SMM) on Nile tilapia (Oreochromis niloticus), we quantitatively evaluated the microbial shifts in the intestines of Nile tilapia in response to different doses of SMM (200 and 300 mg/kg) using 16S rRNA gene sequencing. At the phylum level, the control group (0 mg kgSMM) was dominated by Actinobacteria, Proteobacteria, and Firmicutes. In the treatment groups, Firmicutes, Proteobacteria, and Chloroflexi were the dominant phyla. Cluster analysis indicated that the two groups treated with SMM clustered together. Similarly, the bacterial families that dominated the control group differed from those dominating the treatment groups. The changes in intestinal microbial composition over time were similar between the two SMM treatment groups. In both groups, the abundances of some families, including the Bacillaceae, Streptococcaceae, and Pseudomonadaceae, increased first and then decreased. Overall, the addition of SMM to the feed changed the structure of the intestinal microbiota in Nile tilapia. This study improves our understanding of the impact of SMM on the intestinal microenvironment of Nile tilapia. Our results provide guidelines for the feasibility of SMM use in aquaculture production.

Spatiotemporal distribution of chondroitin sulfate proteoglycans after optic nerve injury in rodents

Craig S Pearson, Andrea G Solano, Sharada M Tilve, Caitlin P Mencio, Keith R Martin, Herbert M GellerPMID: 31705897 DOI: 10.1016/j.exer.2019.107859